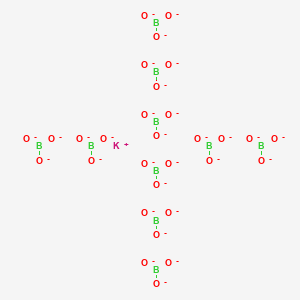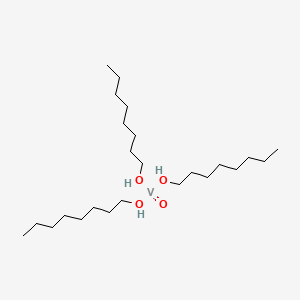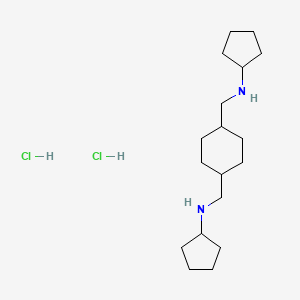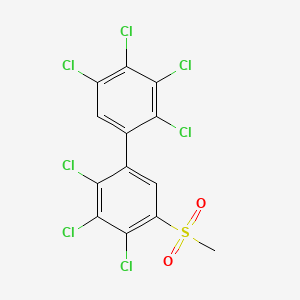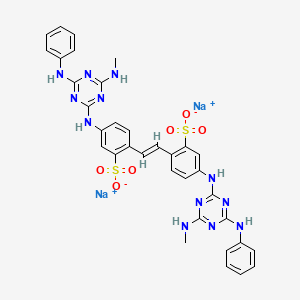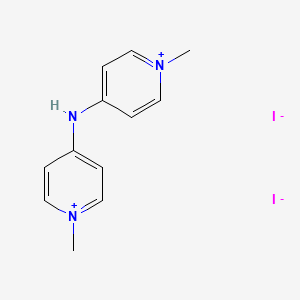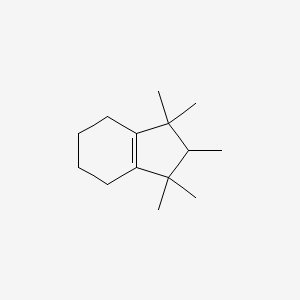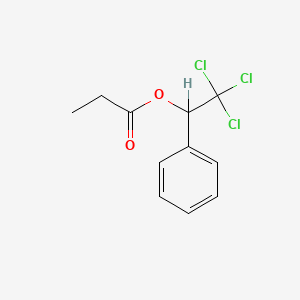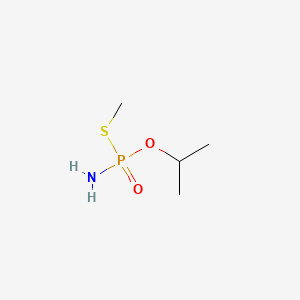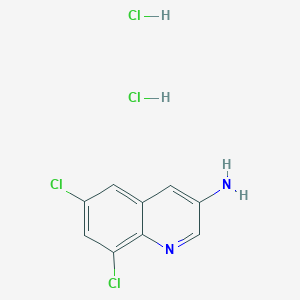
3-Amino-6,8-dichloroquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6,8-dichloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H6Cl2N2 · 2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dichloroquinoline dihydrochloride typically involves the chlorination of 3-aminoquinoline followed by the formation of the dihydrochloride salt. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6 and 8 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,8-dichloroquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Nitro derivatives of quinoline.
Reduction: Amino derivatives with reduced chlorine content.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6,8-dichloroquinoline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-6,8-dichloroquinoline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the context of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with DNA and proteins, disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,7-dichloroquinoline dihydrochloride
- 4-Amino-6,8-dichloroquinoline
- 3-Amino-7-methylquinoline dihydrochloride
Uniqueness
3-Amino-6,8-dichloroquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and potential for forming diverse derivatives. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H8Cl4N2 |
|---|---|
Molecular Weight |
286.0 g/mol |
IUPAC Name |
6,8-dichloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6Cl2N2.2ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;;/h1-4H,12H2;2*1H |
InChI Key |
HPWBENKOWSCOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


